![molecular formula C14H13ClN2 B1525445 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1311318-23-6](/img/structure/B1525445.png)
1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride
Overview
Description
1-Benzyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 152955-68-5 . It is a solid substance at room temperature and is stored in an inert atmosphere .
Synthesis Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular formula of 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride is C14H13ClN2 . The average mass is 244.719 Da and the monoisotopic mass is 244.076721 Da .Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrrolo[2,3-b]pyridine is a solid substance at room temperature . It has a molecular weight of 208.26 .Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that 1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests potential applications in breast cancer treatment .
Inhibition of Cell Migration and Invasion
1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .
Potential Lead Compound for Drug Development
Due to their low molecular weight and potent activities against FGFRs, 1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives could serve as appealing lead compounds beneficial to subsequent optimization in drug development .
Targeting Abnormal FGFR Signaling Pathway
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . 1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives, by targeting this pathway, could potentially be used in the treatment of these cancers .
Involvement in Signal Transduction Pathways
The FGFR family, which 1-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives target, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . This suggests potential applications in a wide range of biological processes .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-Pyrrolo[2,3-c]Pyridine Hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1-Benzyl-1H-Pyrrolo[2,3-c]Pyridine Hydrochloride derivatives have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This inhibition disrupts the normal signaling pathways regulated by these receptors.
Biochemical Pathways
The inhibition of FGFRs by 1-Benzyl-1H-Pyrrolo[2,3-c]Pyridine Hydrochloride affects several key biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is noted that one of the derivatives of 1-benzyl-1h-pyrrolo[2,3-c]pyridine hydrochloride, referred to as compound 4h, has a low molecular weight . This property could potentially enhance its bioavailability and distribution in the body, but further studies would be needed to confirm this.
Result of Action
The inhibition of FGFRs by 1-Benzyl-1H-Pyrrolo[2,3-c]Pyridine Hydrochloride can lead to significant molecular and cellular effects. For instance, in vitro studies have shown that compound 4h can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .
Safety and Hazards
The safety information for 1-Benzyl-1H-pyrrolo[2,3-b]pyridine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
properties
IUPAC Name |
1-benzylpyrrolo[2,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16;/h1-10H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYARAKIMRCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311318-23-6 | |
Record name | 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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